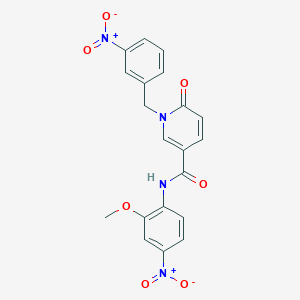

N-(2-methoxy-4-nitrophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-methoxy-4-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O7/c1-31-18-10-16(24(29)30)6-7-17(18)21-20(26)14-5-8-19(25)22(12-14)11-13-3-2-4-15(9-13)23(27)28/h2-10,12H,11H2,1H3,(H,21,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNVLRZYPHKGCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxy-4-nitrophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a dihydropyridine derivative characterized by a complex structure that includes a dihydropyridine ring and various substituents such as methoxy and nitro groups. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula : CHNO

- Molecular Weight : 424.4 g/mol

- CAS Number : 941931-28-8

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses significant antimicrobial activity against various pathogens. The presence of nitro and methoxy groups in its structure is believed to enhance its interaction with microbial targets, thereby inhibiting their growth.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound indicate its potential effectiveness in inducing apoptosis in cancer cells. For instance, one study highlighted its ability to upregulate caspase 3 expression, a key player in the apoptotic pathway, suggesting that it may serve as a lead compound for developing new cancer therapies.

The biological activity of this compound is thought to arise from its ability to interact with specific biological targets. The unique combination of functional groups may influence its pharmacokinetics and pharmacodynamics, affecting how it interacts with cellular receptors and enzymes.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with similar dihydropyridine derivatives is presented below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(3-nitrobenzyl)-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridine-3-carboxamide | Contains sulfamoylphenyl group | Explored for different biological activities |

| N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | Lacks the 3-nitrobenzyl group | Potentially different pharmacological profile |

| 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide | Methyl substitution instead of nitro groups | Simpler structure with distinct properties |

| 2-Amino-4-methyl-6-oxo-N,1-diphenyl-1,6-dihydropyridine-3-carboxamide | Diphenyl substitution | Exhibits broad-spectrum antibacterial activity |

Case Studies

- Anticancer Efficacy : A study conducted on SMMC7721 cells demonstrated that treatment with this compound resulted in increased apoptosis rates. The results indicated that the compound could induce caspase-dependent cell death, marking it as a promising candidate for further development in cancer therapy.

- Antimicrobial Screening : In vitro assays against various bacterial strains revealed that this compound exhibited potent antibacterial activity. The specific mechanisms by which it disrupts bacterial cell function are still under investigation but are believed to involve interference with cell wall synthesis or metabolic pathways.

Future Directions

Further research is essential to fully elucidate the mechanisms underlying the biological activities of this compound. Studies focusing on:

- Pharmacokinetics and Pharmacodynamics : Understanding how this compound behaves in biological systems will be crucial for assessing its therapeutic potential.

- Structure–Activity Relationship (SAR) : Investigating how modifications to its chemical structure affect biological activity can lead to the development of more effective derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Antimicrobial Activity :

- Research has indicated that derivatives of dihydropyridine compounds often exhibit antimicrobial properties. The nitro groups present in this compound may enhance its ability to inhibit bacterial growth, making it a candidate for developing new antibiotics.

-

Anticancer Properties :

- Compounds in the dihydropyridine class have been investigated for their anticancer effects. This specific compound could be explored for its ability to induce apoptosis in cancer cells due to its structural characteristics.

-

Enzyme Inhibition :

- The compound may also act as an enzyme inhibitor, particularly against enzymes involved in cancer metabolism or bacterial resistance mechanisms.

Material Science Applications

-

Polymer Chemistry :

- The incorporation of this compound into polymer matrices could enhance the thermal stability and mechanical properties of the resulting materials.

-

Photonic Applications :

- Due to its potential electronic properties, this compound could be explored for use in organic light-emitting diodes (OLEDs) or other photonic devices.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 6-oxo-1,6-dihydropyridine-3-carboxamide derivatives. Key structural analogs and their distinguishing features are summarized below:

Table 1: Comparative Analysis of Structural Analogs

Key Observations:

In contrast, analogs with methyl or trifluoromethyl groups exhibit varied electronic profiles.

Synthetic Feasibility : Compounds like 1-[(4-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide share similar carboxamide substituents but differ in the benzyl group, suggesting analogous synthetic pathways (e.g., coupling reactions with HATU/DIPEA in DMF) .

Biological Implications : While direct activity data are unavailable, the trifluoromethyl analog may exhibit improved metabolic stability due to fluorine’s resistance to oxidation. Conversely, the pyridazine derivative demonstrates how core heterocycle modifications alter physicochemical properties (e.g., solubility).

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of N-(2-methoxy-4-nitrophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide?

- Methodological Answer : Synthesis optimization should focus on solvent selection (e.g., ethanol or n-butanol for reflux), stoichiometric ratios of reactants, and temperature control. For example, using ethanol as a solvent with ammonium acetate as a catalyst under reflux conditions (70–80°C) can improve yield, as demonstrated in analogous dihydropyridine syntheses . Purification via recrystallization (ethanol) or column chromatography (silica gel, chloroform/methanol eluent) ensures high purity. Monitoring reaction progress via thin-layer chromatography (TLC) with UV visualization is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in deuterated DMSO or CDCl₃ to confirm structural integrity, focusing on nitro-group deshielding effects and aromatic proton splitting patterns .

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) stretches to validate functional groups .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular weight and fragmentation patterns. Cross-reference with simulated isotopic distributions for accuracy .

Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?

- Methodological Answer :

- Solubility : Perform gradient solubility tests in polar (water, DMSO) and non-polar solvents (hexane) using UV-Vis spectroscopy or HPLC to quantify dissolved concentrations .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products. Monitor pH-dependent hydrolysis in aqueous buffers (pH 1–13) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity or bioactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use B3LYP/6-31G(d) basis sets for geometry optimization .

- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., enzymes or receptors). Validate docking poses with molecular dynamics (MD) simulations (NAMD/GROMACS) .

Q. How can contradictory data in spectroscopic or bioactivity studies be resolved?

- Methodological Answer :

- Cross-Validation : Replicate experiments under standardized conditions (e.g., solvent purity, instrument calibration). Compare NMR/IR data with quantum chemical calculations (e.g., Gaussian software) to resolve ambiguities in peak assignments .

- Bioactivity Discrepancies : Use orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme inhibition assays) to confirm activity. Apply statistical tools (ANOVA, t-tests) to assess significance of outliers .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer :

- Synthetic Modifications : Systematically vary substituents (e.g., nitro → methoxy groups) using parallel synthesis or combinatorial chemistry.

- Biological Testing : Use in vitro assays (e.g., IC₅₀ determination in cancer cell lines) paired with computational QSAR models (e.g., CoMFA/CoMSIA) to correlate structural changes with activity .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Target Identification : Employ affinity chromatography or photoaffinity labeling with a biotinylated derivative to isolate binding proteins. Validate targets via Western blot or SPR .

- Pathway Analysis : Use RNA-seq or phosphoproteomics to map downstream signaling effects. Pair with gene knockout (CRISPR) or chemical inhibition to confirm pathway involvement .

Methodological Notes

- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data in repositories like Zenodo or ChemRxiv .

- Ethical Compliance : Follow institutional guidelines for chemical safety (e.g., fume hood use, waste disposal) and biological assays (IACUC/IBC approvals) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.